Tachykinin NK1 Receptor Antagonism [, ]: T-2328, a molecule containing both piperidine and biphenyl groups, acts as a potent and long-lasting NK1 antagonist, demonstrating potential for treating chemotherapy-induced emesis.
Glycoprotein IIb/IIIa Receptor Antagonism [, ]: CRL42796, a molecule featuring two piperidine rings linked to a central butanoyl group, acts as a GPIIb/IIIa antagonist, potentially useful in preventing coronary artery rethrombosis.
σ1 Receptor Modulation of Opioid Analgesia []: Studies have shown that σ1 receptor antagonists, particularly those containing piperazine or morpholine moieties, can potentiate the analgesic effects of opioid drugs by enhancing their action at peripheral opioid receptors.
Aldehyde Oxidase Substrate []: BIBX1382, containing a piperidine ring linked to a pyrimidine core, is a substrate for aldehyde oxidase (AOX), an enzyme involved in drug metabolism. Understanding AOX substrate specificity is crucial for predicting drug clearance and potential drug-drug interactions.
Antimicrobial Activity [, , , , ]: Several compounds featuring piperidine or morpholine units have shown promising antimicrobial activity, targeting various bacterial and parasitic infections.
Anti-inflammatory Activity [, , , ]: Derivatives incorporating these heterocycles have demonstrated potential as anti-inflammatory agents, suggesting their possible application in treating various inflammatory conditions.
Anticonvulsant Activity []: Some compounds containing piperidine or morpholine have exhibited anticonvulsant properties, pointing to potential applications in managing epilepsy.
Modulation of Vascular Tone [, ]: Research has shown that specific piperidine and morpholine derivatives can influence vascular tone by modulating pathways related to smooth muscle contraction and relaxation.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: